molecular formula C8H17ClN2O B1378265 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1394042-64-8

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No. B1378265
M. Wt: 192.68 g/mol
InChI Key: ILRFAIPIIRTLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through different strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and can be influenced by various factors . The reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Neurochemistry and Neurotoxicity

Research on neurochemistry and neurotoxicity explores how various compounds interact with neurological systems. For instance, studies on 3,4-Methylenedioxymethamphetamine (MDMA) have illuminated its effects on serotonin systems and its potential neurotoxicity. Such research underscores the importance of understanding the biochemical pathways and potential risks associated with psychoactive substances (McKenna & Peroutka, 1990).

Drug Metabolism and Toxicity

The metabolism and toxicity of compounds like 2-methylpropene (isobutene) have been extensively reviewed, highlighting the metabolic pathways involved and their potential toxicological impacts. These studies emphasize the necessity of assessing both metabolic products and the enzymatic processes involved in the metabolism of chemical compounds to gauge their safety and potential health risks (Cornet & Rogiers, 1997).

Pharmacological Applications

The pharmacological review of compounds such as Chlorogenic Acid (CGA) showcases their wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This highlights the potential for chemical compounds to offer diverse health benefits and the importance of exploring their various pharmacological applications (Naveed et al., 2018).

Chemical Synthesis and Applications

The development and applications of chemical compounds, such as 1,3-Thiazolidin-4-ones, are critical for advancing medicinal chemistry. These compounds have shown significant pharmacological importance and are found in commercial pharmaceuticals, indicating the potential for novel compounds to lead to new therapeutic agents (Santos, Jones Jr., & Silva, 2018).

Material Science and Coatings

Silatranes, such as 3-aminopropylsilatrane and its derivatives, demonstrate a wide range of applications in material science, including as coatings and in drug delivery systems. This underscores the versatility of certain chemical frameworks for various industrial and pharmaceutical applications (Adamovich et al., 2022).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRFAIPIIRTLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.